Methyl[(4-methylquinazolin-2-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[(4-methylquinazolin-2-yl)methyl]amine is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-methylquinazolin-2-yl)methyl]amine typically involves the amidation of anthranilic acid derivatives followed by cyclization. One common method includes the following steps:
Amidation: Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.
Condensation: The benzoxazin-4-ones are then treated with ammonia solution to yield quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
Methyl[(4-methylquinazolin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the reagents and conditions used .
科学研究应用
Biological Activities
The compound exhibits significant biological activities, particularly:
- Dipeptidyl Peptidase IV Inhibition : Methyl[(4-methylquinazolin-2-yl)methyl]amine has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in the treatment of type 2 diabetes mellitus by modulating the levels of incretin hormones, which play a role in insulin secretion and glucose homeostasis .
- Antimicrobial Properties : Compounds derived from quinazoline structures are known for their antimicrobial activities. This compound may exhibit similar properties, making it a candidate for further research in combating bacterial infections.
Case Study 1: DPP-IV Inhibition
A study highlighted the efficacy of this compound as a DPP-IV inhibitor. The compound demonstrated significant inhibition of DPP-IV activity in vitro, suggesting its potential as an antidiabetic agent. Further research is warranted to evaluate its pharmacokinetic properties and therapeutic effectiveness in clinical settings .
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of quinazoline derivatives indicated that this compound could be effective against various pathogens. In vitro tests showed promising results against both Gram-positive and Gram-negative bacteria, warranting further exploration into its mechanism of action and potential applications in infectious disease treatment .
作用机制
The mechanism of action of Methyl[(4-methylquinazolin-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
(4-Methylquinazolin-2-yl)methanol: This compound has a hydroxyl group instead of a methylamine group.
2-QuinazolineMethanol, 4-Methyl-: Similar structure with a methanol group.
N-methyl (4-methyl-2-quinazolinyl)methanamine: Another derivative with slight structural variations
Uniqueness
Methyl[(4-methylquinazolin-2-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .
生物活性
Methyl[(4-methylquinazolin-2-yl)methyl]amine (CAS No. 1240527-06-3) is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse biological activities. The molecular formula is C10H12N2 with a molecular weight of approximately 160.22 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily linked to its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 is an enzyme involved in glucose metabolism and immune regulation. Inhibition of this enzyme can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis. This mechanism underlies the potential use of this compound in treating type 2 diabetes and related metabolic disorders .
Therapeutic Applications
- Type 2 Diabetes Management : The compound has been studied for its effectiveness in managing type 2 diabetes mellitus through its DPP-4 inhibitory activity. It has shown promise in enhancing insulin sensitivity and lowering blood glucose levels .
- Obesity Treatment : Due to its impact on metabolic pathways, this compound may also have applications in obesity management by regulating appetite and energy expenditure .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Methylation : The final step often involves methylating the amine group to yield the target compound.
Study 1: DPP-4 Inhibition
In a study evaluating various DPP-4 inhibitors, this compound was found to exhibit significant inhibitory activity against DPP-4, with an IC50 value comparable to established inhibitors like sitagliptin and vildagliptin. This suggests that it could serve as a lead compound for further drug development aimed at managing diabetes .
Study 2: Pharmacokinetics and Safety Profile
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, with preliminary safety assessments showing no significant toxicity at therapeutic doses. Long-term studies are necessary to fully understand its safety profile .
Comparative Analysis with Similar Compounds
Compound Name | DPP-4 Inhibition (IC50) | Therapeutic Use |
---|---|---|
This compound | Similar to sitagliptin | Type 2 Diabetes |
Sitagliptin | ~20 nM | Type 2 Diabetes |
Vildagliptin | ~30 nM | Type 2 Diabetes |
属性
IUPAC Name |
N-methyl-1-(4-methylquinazolin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-9-5-3-4-6-10(9)14-11(13-8)7-12-2/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTGCQKWFYJNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。